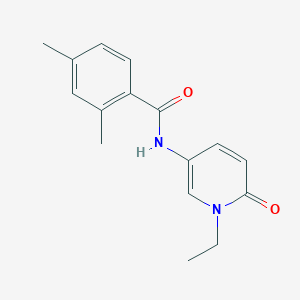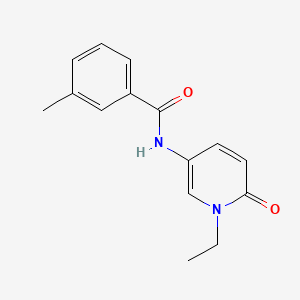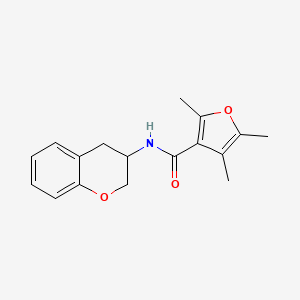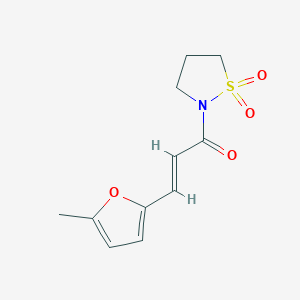
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPB is a pyrazolylbenzonitrile derivative that has been synthesized through different methods.
作用机制
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to inhibit the activity of protein kinases, such as CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in macrophages, and reduce the replication of viruses, such as HIV-1 and HCV. In vivo studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is also relatively inexpensive compared to other pyrazolylbenzonitrile derivatives. However, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile also has limited selectivity for certain targets, which can lead to off-target effects and toxicity.
未来方向
There are several future directions for the research and development of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. One direction is to optimize the synthesis and purification methods to improve the yield and purity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. Another direction is to investigate the structure-activity relationship of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and its derivatives to identify more potent and selective compounds. Additionally, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be further tested for its potential applications in other fields, such as catalysis and energy storage. Finally, the in vivo pharmacokinetics and toxicity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile need to be further studied to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a pyrazolylbenzonitrile derivative that has potential applications in various fields. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through different methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has various biochemical and physiological effects, depending on the concentration and duration of exposure. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has advantages and limitations for lab experiments and several future directions for research and development.
合成方法
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through various methods, including the reaction of 4-bromo-1H-pyrazole with benzyl cyanide in the presence of a catalyst or by reacting 4-bromo-1H-pyrazole with benzyl bromide followed by cyanation. The yield of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
科学研究应用
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been tested for its anticancer, anti-inflammatory, and antiviral activities. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been used as a building block for the synthesis of other pyrazolylbenzonitrile derivatives with improved pharmacological properties. In material science, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a fluorescent probe for the detection of metal ions and as a derivatization reagent for the analysis of amino acids and peptides.
属性
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJBCGYOEJQYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)

![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)


![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)

![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)

